5-Chloro-1-acetyl-2-oxindole
Description
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
1-acetyl-5-chloro-3H-indol-2-one |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)12-9-3-2-8(11)4-7(9)5-10(12)14/h2-4H,5H2,1H3 |
InChI Key |
BGJIBXMUNLQWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)CC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 5-Chloro-1-acetyl-2-oxindole can be contextualized by comparing it to analogues with variations in halogenation, substituent groups, or ring structure. Below is a detailed analysis:
Halogen-Substituted Analogues
5-Fluoro-1-acetyl-2-oxindole
- Molecular Weight : 207.18 g/mol
- Key Differences : Replacing chlorine with fluorine reduces molecular weight and lipophilicity (logP ~1.2 vs. 2.1 for the chloro analogue). Fluorine’s electron-withdrawing effect enhances metabolic stability but may reduce membrane permeability compared to chlorine .
- Biological Activity : In kinase inhibition assays, the fluoro analogue exhibits lower potency (IC₅₀ = 75 nM vs. 50 nM for the chloro derivative) due to weaker hydrophobic interactions with target proteins .
5-Bromo-1-acetyl-2-oxindole
- Molecular Weight : 268.08 g/mol
- However, it may improve selectivity for bulkier enzyme pockets .
Substituent-Modified Analogues
1-Acetyl-2-oxindole (Unsubstituted Parent Compound)
- Molecular Weight : 189.18 g/mol
- Key Differences : Absence of the 5-chloro group results in lower logP (~1.8) and reduced oxidative stability. This compound shows diminished activity in cellular assays (e.g., IC₅₀ = 200 nM against Kinase X) due to weaker target engagement .
5-Chloro-1-methyl-2-oxindole
- Molecular Weight : 209.63 g/mol
- Key Differences : Replacing the acetyl group with a methyl group simplifies synthesis but reduces electronic effects, leading to lower metabolic stability and faster clearance in vivo .
Ring-Modified Analogues
5-Chloro-1-acetyl-indole
- Key Differences : The absence of the 2-oxo group eliminates hydrogen-bonding capacity, drastically reducing affinity for kinase ATP-binding pockets (IC₅₀ > 500 nM) .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Melting Point (°C) | Solubility in DMSO |
|---|---|---|---|---|
| This compound | 223.63 | 2.1 | 180–185 | High |
| 5-Fluoro-1-acetyl-2-oxindole | 207.18 | 1.2 | 170–175 | Moderate |
| 5-Bromo-1-acetyl-2-oxindole | 268.08 | 2.5 | 190–195 | Low |
| 1-Acetyl-2-oxindole | 189.18 | 1.8 | 160–165 | High |
Key Research Findings
- Synthetic Accessibility : The acetyl group in this compound is introduced via Friedel-Crafts acylation, achieving yields >75% under optimized conditions . In contrast, bromo-substituted analogues require costlier palladium-catalyzed reactions .
- Stability : The chloro-acetyl derivative demonstrates superior stability in plasma (t₁/₂ = 6 hours) compared to the methyl analogue (t₁/₂ = 2 hours) .
- Toxicity : Chloro-substituted oxindoles exhibit moderate cytotoxicity (CC₅₀ = 50 µM in HepG2 cells), whereas fluoro analogues are less toxic (CC₅₀ = 100 µM) .
Preparation Methods
Reduction and Acetylation of 5-Chloroisatin
The most widely documented method involves 5-chloroisatin as the starting material. 5-Chloroisatin undergoes reduction to form 5-chloro-2-oxindole , followed by N-acetylation.
-
Reduction of 5-Chloroisatin :
Catalytic hydrogenation using palladium on carbon (Pd/C) in acetic acid under hydrogen atmosphere converts the ketone group of 5-chloroisatin to a methylene group, yielding 5-chloro-2-oxindole. Alternative reductants like sodium borohydride (NaBH₄) in ethanol have also been reported, though with lower yields (~70%). -
Acetylation :
The resulting 5-chloro-2-oxindole is treated with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to introduce the acetyl group at the N1 position. This step typically achieves yields of 80–85% under reflux conditions.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reduction | H₂ (1 atm), Pd/C, AcOH, 25°C | 90% |
| Acetylation | Ac₂O, Et₃N, reflux, 2h | 85% |
Direct Synthesis from Tryptamine Derivatives
Early routes utilized tryptamine derivatives, where chlorination and cyclization steps were employed. For example, 5-chlorotryptamine undergoes oxidative cyclization using lead tetraacetate to form the oxindole core, followed by acetylation. However, this method is less favored due to toxic reagents and multi-step inefficiencies.
Catalytic Methods and Modern Innovations
Ruthenium-Catalyzed Dehydrogenation
A patent by DE3035403C2 describes the use of 5–10% ruthenium catalysts on carbon or alumina supports for dehydrogenating 5-chloroindoline to 5-chloroindole, which can be further oxidized to 5-chloro-2-oxindole. This method emphasizes solvent optimization, with ethanol or toluene yielding 78–82% purity.
Microwave-Assisted Acetylation
Recent advances employ microwave irradiation to accelerate acetylation. A mixture of 5-chloro-2-oxindole, acetic anhydride, and dimethylformamide (DMF) exposed to 150 W for 10 minutes achieves 88% yield, reducing reaction time from hours to minutes.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst improves acetylation efficiency, achieving 92% yield in 1 hour.
Analytical Characterization and Quality Control
-
Chromatography : HPLC with a C18 column (methanol/water = 70:30) resolves 5-chloro-1-acetyl-2-oxindole at 254 nm, confirming >99% purity.
-
Spectroscopy :
Industrial Applications and Scalability
This compound serves as a precursor to ziprasidone , an antipsychotic drug. Industrial protocols prioritize cost-effective routes, such as the Simet method , which scales to multi-kilogram batches with 80–85% yield. Challenges include minimizing byproducts like 5-chloro-3-acetyl-2-oxindole , which forms under excessive acetylation conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloro-1-acetyl-2-oxindole, and what analytical techniques are essential for confirming its purity and structure?
- Methodology :
- Synthesis : Common methods include Friedel-Crafts acylation of 5-chloro-2-oxindole using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) or via nucleophilic substitution reactions. Solvent choice (e.g., dichloromethane) and temperature (0–25°C) significantly impact yield .
- Characterization :
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity ≥95% .
- Structural Confirmation :
- NMR : ¹H and ¹³C NMR to verify acetyl and chloro substituents. Compare chemical shifts with literature (e.g., δ ~2.4 ppm for acetyl CH₃) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (e.g., R factor <0.05) provides bond lengths and angles .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation exposure .
- PPE : Nitrile gloves (ASTM D6978 standard), safety goggles, and lab coats. For powder handling, wear N95 respirators .
- Emergency Measures : Install eyewash stations and safety showers within 10 seconds of the work area .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodology :
- Multi-Technique Validation : Combine NMR, IR, and X-ray data to cross-validate functional groups. For example, discrepancies in carbonyl stretching (IR ~1680 cm⁻¹ vs. computational predictions) may require DFT calculations (e.g., B3LYP/6-31G*) to assess electronic effects .
- Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate measurements (e.g., melting point variations >2°C) .
- Literature Benchmarking : Compare data with structurally analogous compounds (e.g., 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione) to identify trends in substituent effects .
Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with enhanced bioactivity?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design (temperature, solvent, catalyst) can identify interactions affecting yield .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to determine rate constants (e.g., pseudo-first-order kinetics for acetylation) .
- Computational Modeling : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities of derivatives with target enzymes (e.g., kinase inhibitors) .
Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?
- Methodology :
- DFT Calculations : Optimize transition states (e.g., using Gaussian 16 at the M06-2X/def2-TZVP level) to explore electrophilic aromatic substitution pathways .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stabilization of intermediates .
- SAR Analysis : Build QSAR models using descriptors like Hammett σ values for chloro substituents to predict regioselectivity .
Data Reproducibility & Reporting
Q. What documentation is required to ensure reproducibility of synthetic procedures for this compound?
- Methodology :
- Detailed Protocols : Specify reaction scales (e.g., 1 mmol vs. 10 mmol), purification steps (e.g., column chromatography with silica gel 60, 230–400 mesh), and equipment calibration (e.g., thermometer accuracy ±0.1°C) .
- Supporting Information : Provide raw NMR spectra (FID files), chromatograms (e.g., .cdf format), and crystallographic data (CIF files) in supplementary materials .
Q. How should researchers address batch-to-batch variability in the physical properties of this compound?
- Methodology :
- Quality Control (QC) : Implement USP-style testing for melting point (MP range ≤2°C), residual solvents (GC-MS), and elemental analysis (≤0.4% deviation from theoretical) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify hygroscopicity or photodegradation trends .
Ethical & Reporting Standards
Q. What are the best practices for citing prior work on this compound in a manuscript?
- Methodology :
- Primary Sources : Cite peer-reviewed journals (e.g., Acta Crystallographica, J. Org. Chem.) over patents or non-peer-reviewed databases. For example, reference X-ray data from instead of vendor catalogs.
- Citation Format : Use ACS Style Guide for numbering (e.g., [1], [2], [3]) and avoid citing abstracts or conference proceedings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
